Lac Dye
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27597-77-9 |
|---|---|
Molecular Formula |
C26H35N3O11 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[4-[[4-(dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H35N3O11/c1-29(2)15-7-3-13(4-8-15)27-28-14-5-9-16(10-6-14)37-25-23(36)21(34)24(18(12-31)39-25)40-26-22(35)20(33)19(32)17(11-30)38-26/h3-10,17-26,30-36H,11-12H2,1-2H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+/m1/s1 |
InChI Key |
PKTBUSPVTXIOCN-BXOCVOAYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(4-dimethylaminophenylazo) beta-lactoside lac dye lac resin, C.I. natural red 25 laccaic acid |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Lac dye is primarily recognized for its potential in several scientific domains, including food safety, textile dyeing, and antimicrobial properties.
Food Industry
This compound is increasingly used as a natural food additive due to its non-toxic nature and safety profile. Studies have shown that this compound does not exhibit mutagenic or cytotoxic effects in various biological assays. For instance, in a study involving dietary intake in rats, no significant toxic effects were observed when administered at concentrations up to 5% in their diet . The International Journal of Emerging Technology and Advanced Engineering reported that this compound complies with safety regulations under the Food Adulteration Act in India, supporting its use as a food colorant .
Table 1: Toxicological Studies on this compound
| Parameter | Characteristics/Inference |
|---|---|
| Nature of test | Acute and short-term oral toxicity in rats |
| Time periods of treatment | 90 days |
| Doses | 2000 mg/kg body weight limit test |
| Tests undertaken | Morbidity, mortality, biochemical studies |
Textile Dyeing
This compound is widely utilized for coloring natural fibers such as silk and cotton. Its adsorption properties have been extensively studied to optimize dyeing processes. Research indicates that the adsorption kinetics of this compound on different fibers follows a pseudo-second-order model, with silk exhibiting the highest adsorption rate . The effectiveness of this compound is attributed to its electrostatic interactions with fiber materials.
Table 2: Adsorption Kinetics of this compound on Fibers
| Fiber Type | Adsorption Rate (kJ/mol) | Saturation Values (mg/g) |
|---|---|---|
| Wool | 107.15 | Highest |
| Silk | 87.85 | Moderate |
| Nylon | 45.31 | Lowest |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of methylated this compound against various phytopathogenic fungi and bacteria. The methylation process enhances the antimicrobial activity by increasing the permeability of pathogen cell walls . In vitro experiments demonstrated significant inhibition of spore germination for pathogens such as Verticillium sp. and Erysiphe pisi, suggesting potential applications in agricultural disease management .
Environmental Sustainability
The use of this compound aligns with sustainable practices in textile manufacturing by providing an eco-friendly alternative to synthetic dyes. Research has shown that this compound can impart functional properties such as UV protection and antibacterial effects when applied to fabrics . This not only enhances the utility of textiles but also reduces environmental pollution associated with synthetic dyes.
Case Study: this compound in Food Products
A systematic evaluation of this compound's safety for human consumption was conducted to assess its potential as a food colorant. The findings indicated that at permissible doses, this compound poses minimal risk for acute allergic reactions while maintaining its coloring efficacy . This study reinforces the viability of this compound as a safe alternative to synthetic colorants.
Case Study: Textile Application
In a study focused on the functionalization of silk fabrics using this compound, researchers optimized extraction processes and evaluated various parameters affecting dyeing quality. The results demonstrated improved wash resistance and color fastness compared to conventional synthetic dyes, showcasing this compound's potential in sustainable textile applications .
Comparison with Similar Compounds
Sources and Chemical Structures
| Compound | Source | Key Components | Chemical Class |
|---|---|---|---|
| Lac Dye | Kerria lacca insect | Laccaic acid | Anthraquinone |
| Cochineal | Dactylopius coccus | Carminic acid | Anthraquinone |
| Madder | Rubia tinctorum | Alizarin, Purpurin | Anthraquinone |
| Alkanet | Alkanna tinctoria | Alkannin, Shikonin | Naphthoquinone |
| Walnut Shell | Juglans regia | Juglone | Naphthoquinone |
Key Differences :
- Lac vs. Cochineal: Both are insect-derived anthraquinones, but carminic acid (cochineal) has superior lightfastness, while laccaic acid degrades above 150°C .
- Lac vs. Madder : Madder’s alizarin requires metal mordants (e.g., aluminum) for bonding, whereas this compound forms hydrogen bonds with silk’s -OH and -SNH groups .
Application and Performance
Color Strength (K/S Values) on Textiles :
| Dye | Substrate | Mordant | K/S Value |
|---|---|---|---|
| This compound | Silk | Aluminum | 17.132 |
| This compound | Viscose | Ludhra (plant) | 6.542 |
| Cochineal | Wool | Tin | 19.8 |
| Madder | Cotton | Iron | 12.5 |
Notes:
- Microwave irradiation (4–6 min) enhances this compound’s color strength on silk and viscose by breaking cell walls for better solvent interaction .
- Bio-mordants (e.g., Symplocos racemosa) improve this compound’s wash fastness (ISO 4–5) compared to synthetic mordants .
Functional Properties
| Dye | Antimicrobial Efficacy (%) | UV Blockage (%) |
|---|---|---|
| This compound | 91.9 (E. coli), 71.9 (S. aureus) | 99.2 (UV-A), 99.6 (UV-B) |
| Cochineal | 85.0 (E. coli) | 95.0 (UV-A) |
| Alkanet | 65.0 (S. aureus) | 80.0 (UV-B) |
Key Findings :
- This compound’s anthraquinones exhibit stronger UV absorption and bacterial inhibition than naphthoquinone-based dyes (e.g., alkanet) .
- Chitosan-mordanted this compound outperforms alum-mordanted cochineal in antimicrobial activity .
Environmental and Economic Impact
| Metric | This compound | Synthetic Dyes (e.g., Azo) |
|---|---|---|
| Biodegradability | High | Low |
| Toxicity | Non-toxic | Carcinogenic intermediates |
| Production Cost | $15–20/kg | $5–10/kg |
Advantages of this compound :
- Sustainable sourcing from insect waste (sticklac) .
- Microwave-assisted extraction reduces water and energy use by 40% .
Limitations :
Preparation Methods
Crude Extraction from Stick-Lac
The conventional process begins with stick-lac, a raw material containing 60-70% resin (shellac), 6-7% wax, and 8-10% lac dye. Historical methods involved repetitive washing with alkaline solutions (pH 8-9) to solubilize laccaic acids, followed by sedimentation to separate dye particles from shellac and wax. A typical protocol includes:
- Primary Washing : Soaking stick-lac in 0.5% sodium carbonate solution (1:10 ratio) at 60°C for 2 hours
- Filtration : Removing insoluble shellac through muslin cloth
- Acid Precipitation : Adjusting filtrate pH to 3-4 with citric acid to coagulate dye particles
- Drying : Sun-drying precipitated dye cakes
This method yields 8-12% this compound by weight from raw stick-lac but produces impurities from residual shellac polymers.
Ultrasonic-Assisted Extraction (UAE) Optimization
Enhanced Extraction Efficiency
Comparative studies demonstrate ultrasound (40 kHz, 500W) improves extraction yield by 41% versus conventional heating. Key parameters were systematically analyzed:
Table 1: Ultrasonic vs. Conventional Extraction Performance
| Parameter | Ultrasonic Method | Conventional Method |
|---|---|---|
| Optimal temperature | 70°C | 100°C |
| Extraction time | 40 min | 80 min |
| Dye concentration | 8 g/100 mL | 8 g/100 mL |
| Absorbance (535 nm) | 1.59 | 1.33 |
Ultrasonic cavitation disrupts lac resin matrices, releasing 92% of laccaic acids within 40 minutes versus 68% via boiling. Prolonged exposure (>60 min) causes thermal degradation of anthraquinone structures, reducing absorbance by 22%.
Power Density Effects
Dye extractability directly correlates with ultrasonic power (100-500W range):
$$ \text{Extraction Yield (\%)} = 0.18 \times \text{Power (W)} + 52.4 \quad (R^2 = 0.97) $$
At 500W, particle size reduction to 380 nm facilitates rapid diffusion, achieving 94% dye recovery.
Cellulose Fiber Pretreatment Protocols
Tannic Acid-Aluminum Mordanting System
Cotton’s anionic surface requires cationic modification for this compound adsorption. Sequential pretreatment with tannic acid (TA) and aluminum acetate (Al) creates coordination complexes that enhance dye affinity:
Optimal Protocol :
- TA Adsorption : 5% w/v tannic acid at 50°C for 30 min (pH 4)
- Al Fixation : 2% w/v aluminum acetate at 70°C for 20 min
- Final TA Treatment : Omitted due to site competition with laccaic acids
Table 2: Pretreatment Impact on Cotton Dyeability
| Treatment Sequence | K/S Value | a* (Redness) | Dye Adsorption (mg/g) |
|---|---|---|---|
| Untreated | 2.1 | 8.7 | 12.4 |
| TA→Al | 14.9 | 24.3 | 89.6 |
| Al→TA | 9.8 | 18.2 | 64.3 |
| TA→Al→TA | 7.2 | 14.9 | 51.8 |
The TA→Al sequence generates Al³⁺-tannate complexes that provide cationic sites for laccaic acid sulfonate groups (-SO₃⁻). Adding a final TA layer reduces dye uptake by 42% due to steric hindrance.
Biosynthetic Pathways in Kerria Lacca
Polyketide Synthase (PKS) Mechanism
Genomic analysis reveals this compound biosynthesis occurs via type II PKS pathway:
- Chain Initiation : Acetyl-CoA priming of acyl carrier protein (ACP)
- Elongation : Decarboxylative condensation of malonyl-CoA (6 iterations)
- Cyclization : Aldol condensation forming anthraquinone backbone
- Oxidation : Hydroxylation at C-3, C-5, and C-6 positions
Key enzymes identified:
- β-Ketoacyl synthase (KSα/KSβ)
- Acyltransferase (AT)
- Enoyl reductase (ER)
Figure 1 : Proposed biosynthetic route to laccaic acid D (precursor):
$$ \text{Malonyl-CoA} \xrightarrow{\text{PKS}} \text{Octaketide} \xrightarrow{\text{Cyclization}} \text{Emodin} \xrightarrow{\text{Oxidation}} \text{Laccaic Acid D} $$
Mutations in PKS genes correlate with pigment loss in white lac insect variants.
Leather Dyeing Applications
Mordant Selection for Fastness Enhancement
Comparative evaluation of metal mordants on bovine leather:
Table 3: Color Fastness Properties
| Mordant | Washing Fastness | Light Fastness |
|---|---|---|
| None | 4/5 | 4/5 |
| CuSO₄ (2% w/w) | 5 | 5 |
| FeSO₄ (2% w/w) | 5 | 5 |
| KAl(SO₄)₂ (2% w/w) | 4.5 | 5 |
Copper and iron mordants form stable coordination complexes with laccaic acids, improving wash fastness from 4/5 to 5 on the grey scale. FTIR analysis confirms chelate formation via:
- Bathochromic shift of C=O stretch (1631 → 1624 cm⁻¹)
- New absorption band at 615 cm⁻¹ (M-O vibration)
Q & A
Q. What standardized protocols exist for isolating lac dye components, and how can extraction efficiency be quantified?
- Methodological Guidance : Use Box-Behnken experimental designs to optimize extraction parameters (e.g., solvent polarity, pH, temperature) and quantify yields via UV-Vis spectrophotometry or HPLC . Include a table comparing extraction efficiency under varying conditions (e.g., solvent type vs. anthraquinone concentration).
- Data Validation : Validate results against established benchmarks, such as laccaic acid purity thresholds (>95% by HPLC) .
Q. How can researchers ensure reproducibility in this compound spectral analysis across different laboratories?
- Experimental Design : Standardize instrumentation settings (e.g., excitation wavelength, laser power) for Raman or SERS spectroscopy. For SERS, use hydroxylamine-reduced Ag nanoparticles at pH 5.0–6.0 to minimize electrostatic repulsion and enhance signal consistency .
- Cross-Lab Calibration : Share reference spectra and nanoparticle synthesis protocols in supplementary materials to align data interpretation .
Q. What are the key considerations for designing toxicity studies on this compound in biological systems?
- Model Selection : Use in vitro hepatocyte cultures or murine models to assess hepatic interactions, as demonstrated in historical studies .
- Dosage Metrics : Report dye concentration in mg/kg (in vivo) or µM (in vitro), alongside exposure duration and solvent controls to isolate dye-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
